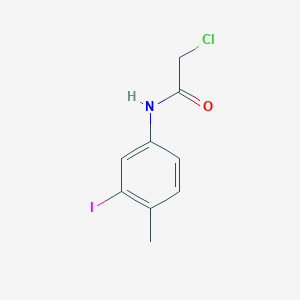

2-chloro-N-(3-iodo-4-methylphenyl)acetamide

説明

2-Chloro-N-(3-iodo-4-methylphenyl)acetamide is a halogenated acetamide derivative characterized by a chloroacetamide group linked to a substituted phenyl ring bearing iodine at the meta-position and a methyl group at the para-position.

特性

IUPAC Name |

2-chloro-N-(3-iodo-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClINO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWLFHKFGPRNAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-chloro-N-(3-iodo-4-methylphenyl)acetamide typically involves the reaction of 3-iodo-4-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction . Industrial production methods would likely follow similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetamide group undergoes nucleophilic displacement under mild conditions. Key reactions include:

These reactions leverage the electrophilic nature of the chloroacetamide group. For example, sodium azide replaces chlorine with an azide group in ethanol/water under reflux .

Halogen-Activated Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation:

The iodine’s position ortho to the acetamide group enhances reactivity in these couplings due to favorable steric and electronic effects .

Acetamide Hydrolysis

Under acidic (HCl, H₂O/EtOH, reflux) or basic (NaOH, H₂O/THF, 60°C) conditions, the acetamide group hydrolyzes to form carboxylic acid derivatives:

Methyl Group Oxidation

The para-methyl group on the phenyl ring oxidizes to a carboxylic acid using KMnO₄ or CrO₃ in acidic media:

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes iodination or nitration at specific positions:

Reduction Reactions

The acetamide group reduces to ethylamine derivatives using LiAlH₄ in anhydrous ether:

Key Mechanistic Insights

-

Steric Effects : The ortho-iodine substituent directs electrophiles to the para position relative to the acetamide group .

-

Electronic Effects : Electron-withdrawing chloroacetamide enhances the ring’s susceptibility to nucleophilic attack at the iodine site.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF, DMSO) accelerate substitution rates by stabilizing transition states.

This compound’s dual halogen functionality enables sequential modifications, making it a versatile intermediate in medicinal chemistry and materials science.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry:

This compound serves as a versatile building block in the synthesis of more complex organic molecules. The chloro group allows for nucleophilic substitution reactions, while the iodo group can participate in coupling reactions such as Suzuki or Sonogashira coupling, facilitating the formation of new carbon-carbon bonds.

Reactivity Profile:

- Substitution Reactions: The chloro substituent can be replaced by various nucleophiles (amines, thiols) under suitable conditions.

- Coupling Reactions: The iodo substituent can engage in cross-coupling reactions with palladium catalysts, making it useful for constructing complex molecular frameworks.

Biological Applications

Enzyme Inhibition Studies:

2-chloro-N-(3-iodo-4-methylphenyl)acetamide is utilized in biochemical research to investigate enzyme inhibition and protein interactions. Its structural features allow it to interact effectively with biological targets, potentially influencing cellular pathways related to inflammation and infection .

Medicinal Chemistry:

The compound shows promise as a lead candidate in drug discovery, particularly for antiviral applications. Research indicates that similar compounds exhibit significant antimicrobial and anti-inflammatory effects, suggesting potential therapeutic applications .

Industrial Applications

Development of Specialty Chemicals:

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties facilitate the development of new chemical processes and materials that may have enhanced performance characteristics compared to traditional compounds.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Antiviral Activity: Research indicated that derivatives of chloroacetamides can inhibit viral replication by targeting specific enzymes involved in viral DNA synthesis .

- Enzyme Interaction Studies: UV-visible spectroscopy has been employed to study the binding affinity of this compound with various enzymes, revealing its potential as an enzyme inhibitor in proteomics research.

- Synthesis Pathways: Detailed synthetic routes have been established for producing this compound efficiently, highlighting its scalability for industrial applications.

作用機序

The mechanism of action of 2-chloro-N-(3-iodo-4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved depend on the specific biological system being studied.

類似化合物との比較

Key Observations :

- Steric Effects : The 4-methyl group may hinder rotation around the amide bond, influencing conformational stability .

- Electron-Withdrawing Groups : The 3-iodo group (weakly electron-withdrawing) may reduce electron density on the phenyl ring compared to nitro or chloro substituents, altering reactivity in nucleophilic substitution reactions .

Challenges for Target Compound :

- The 3-iodo substituent may require specialized iodination protocols (e.g., Sandmeyer reaction) during precursor synthesis.

Anticancer Activity

- Analog Example : 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide derivatives exhibited IC₅₀ values as low as 1.8 µM against Caco-2 cells .

- Hypothesis : The iodine atom in the target compound could enhance binding to hydrophobic pockets in target proteins (e.g., PARP-1), improving cytotoxicity .

Enzyme Inhibition

- Target Potential: The 3-iodo group may confer selectivity for iodine-dependent enzymes or receptors.

Material Science

- Crystal Engineering : Analogs like 2-chloro-N-(3-nitrophenyl)acetamide form robust hydrogen-bonded networks, useful in designing crystalline materials .

生物活性

2-chloro-N-(3-iodo-4-methylphenyl)acetamide is a halogenated acetamide compound with the molecular formula C₉H₉ClINO and a molecular weight of 309.53 g/mol. Its unique structure, characterized by the presence of chlorine and iodine substituents on the phenyl ring, positions it as a significant candidate in biochemical research, particularly for its potential biological activities.

Chemical Structure and Properties

The compound features:

- Chloro group : Enhances nucleophilicity and reactivity.

- Iodo group : Increases lipophilicity and can facilitate interactions with biological targets.

- Methyl group on the phenyl ring : Influences steric and electronic properties.

These structural elements contribute to its biological activity, making it a focus of various studies aimed at understanding its mechanisms of action and therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 2.5 µg/mL |

| Staphylococcus aureus | 1.5 µg/mL |

| Candida albicans | 3.0 µg/mL |

These findings suggest that the compound may be developed further as an antimicrobial agent.

Anti-inflammatory Effects

The presence of halogen substituents often enhances the anti-inflammatory activity of compounds. Preliminary studies suggest that this compound may inhibit pathways associated with inflammation, potentially through modulation of cytokine production or inhibition of inflammatory mediators.

Anticancer Potential

Recent investigations have focused on the anticancer properties of this compound, particularly its ability to inhibit cancer cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver) | 12.53 ± 0.7 |

| MCF-7 (breast) | 11.60 ± 0.7 |

| HCT116 (colon) | 11.44 ± 0.7 |

| A549 (lung) | 8.45 ± 0.7 |

Studies indicate that the compound's mechanism may involve the inhibition of key signaling pathways related to cell survival and proliferation, such as EGFR and VEGFR-2 pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell division and metabolism in cancer cells.

- Protein Binding : Binding studies using UV-visible spectroscopy suggest effective interactions with proteins involved in inflammatory responses.

- Nucleic Acid Interaction : Potential binding to DNA or RNA may disrupt replication or transcription processes.

Case Studies

A recent study investigated the effects of various halogenated acetamides, including this compound, on cancer cell lines and found significant cytotoxic effects correlated with structural modifications involving halogens . Another study focused on its antimicrobial efficacy against resistant strains, revealing promising results that could inform future drug development strategies .

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(3-iodo-4-methylphenyl)acetamide?

The synthesis typically involves nucleophilic substitution between 3-iodo-4-methylaniline and chloroacetyl chloride. Key steps include:

- Reaction setup : Dissolve 3-iodo-4-methylaniline in a polar aprotic solvent (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to scavenge HCl .

- Temperature control : Maintain reflux conditions (~60–80°C) for 4–6 hours to ensure complete acylation .

- Workup : Extract the product using ethyl acetate, wash with NaHCO₃ to remove excess acid, and purify via recrystallization (e.g., using ethanol/water mixtures) .

Yield optimization : Adjust molar ratios (1:1.2 for aniline:chloroacetyl chloride) and employ continuous flow reactors for scalability .

Q. How is this compound characterized structurally?

Key techniques include:

- Spectroscopy :

- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., N–H···O interactions) critical for stability .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound?

Methodology :

- Antimicrobial assays : Determine minimum inhibitory concentration (MIC) against Gram-negative/-positive bacteria (e.g., Klebsiella pneumoniae) using broth microdilution .

- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

- Synergy studies : Combine with antibiotics (e.g., ciprofloxacin) at sub-MIC levels to evaluate potentiation effects via checkerboard assays .

Q. How can structural analogs of this compound guide SAR studies?

Comparative analysis :

- Replace the iodo group with nitro (e.g., 2-chloro-N-(3-nitro-4-methylphenyl)acetamide) to study electron-withdrawing effects on bioactivity .

- Substitute methyl with methoxy groups to probe steric and electronic influences on receptor binding .

Data interpretation : Correlate substituent electronegativity with antibacterial efficacy (e.g., nitro > iodo in enhancing electrophilic reactivity) .

Q. What strategies resolve contradictions in reported bioactivity data?

Variables to consider :

- Purity : HPLC-MS analysis ensures >95% purity, as impurities (e.g., unreacted aniline) may skew bioassays .

- Assay conditions : Standardize pH (7.4 for physiological relevance) and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .

- Bacterial strain variability : Use ATCC reference strains to minimize genetic drift effects .

Q. How does the molecular conformation influence intermolecular interactions?

Crystallographic insights :

Q. What are the environmental persistence and degradation pathways of this compound?

Analytical approaches :

- LC-MS/MS : Monitor degradation products (e.g., dehalogenated metabolites) in soil/water matrices .

- Hydrolysis studies : Assess stability at varying pH (e.g., rapid cleavage in alkaline conditions due to acetamide lability) .

- Microbial degradation : Screen for soil microbiota (e.g., Pseudomonas spp.) capable of breaking the C–Cl bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。